molecular formula C24H31N3O5 B2989298 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898440-04-5

2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No. B2989298
CAS RN: 898440-04-5
M. Wt: 441.528
InChI Key: PBHAYZWNWBNETI-UHFFFAOYSA-N
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Description

2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics

Research has demonstrated that 1,4-disubstituted aromatic piperazines, similar in structure to the compound , show promise as G protein-biased dopamine receptor partial agonists. These compounds exhibit high affinity for dopamine D2 receptors and favor activation of G proteins over β-arrestin recruitment. Such characteristics suggest potential therapeutic applications in treating conditions like psychosis (Möller et al., 2017).

Anticonvulsant Activity

A study on kojic acid derivatives, structurally related to the compound, revealed anticonvulsant properties. These derivatives were synthesized and tested for their effectiveness in seizure models, showcasing significant activity without neurotoxicity, suggesting potential for epilepsy treatment (Aytemir et al., 2010).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been synthesized with a focus on antimicrobial and antifungal activities. Studies indicate that these compounds possess considerable antimicrobial efficacy, highlighting their potential in addressing bacterial and fungal infections (Bektaş et al., 2007).

Anticancer and Antioxidant Activities

Further research into derivatives of the compound has revealed anticancer and antioxidant activities. These properties are attributed to the structural features of the compounds, suggesting their utility in the development of novel treatments for cancer and oxidative stress-related conditions (Mahmoud et al., 2017).

Neurotransmitter Receptor Interactions

The compound's analogs have been identified as antagonists for serotonin receptors, which play a crucial role in neurotransmission. This interaction indicates potential applications in studying and treating disorders related to serotonergic dysfunction, such as depression and anxiety (Plenevaux et al., 2000).

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-30-20-7-5-19(6-8-20)26-13-11-25(12-14-26)16-21-15-22(28)23(17-31-21)32-18-24(29)27-9-3-2-4-10-27/h5-8,15,17H,2-4,9-14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHAYZWNWBNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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